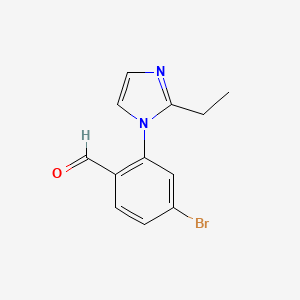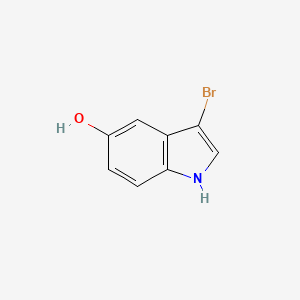
2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C10H17NO5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid typically involves the reaction of piperidine derivatives with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-BOC-Piperidin-4-yl)acetic acid: Similar in structure but with a tert-butoxycarbonyl protecting group instead of an ethoxycarbonyl group.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Contains a phenyl group, making it more rigid and useful as a linker in targeted protein degradation.
Uniqueness
The ethoxycarbonyl group offers different steric and electronic properties compared to other protecting groups, influencing the compound’s behavior in chemical reactions and biological systems .
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-(1-ethoxycarbonylpiperidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C10H17NO5/c1-2-15-10(14)11-5-3-8(4-6-11)16-7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
VHPAALKHAPPFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
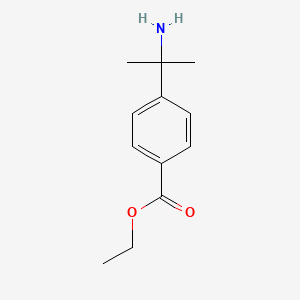

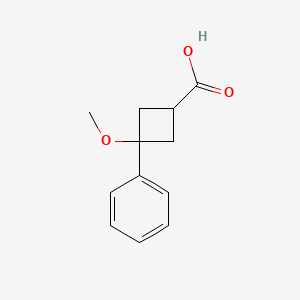
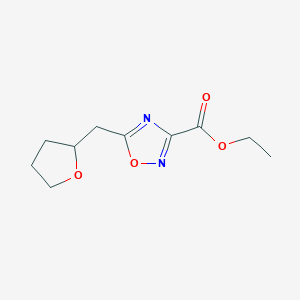
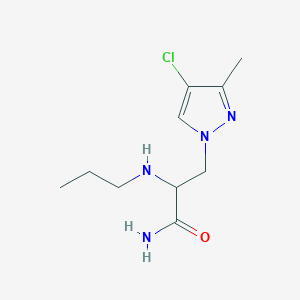
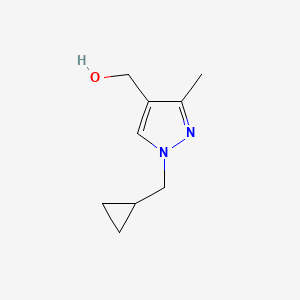
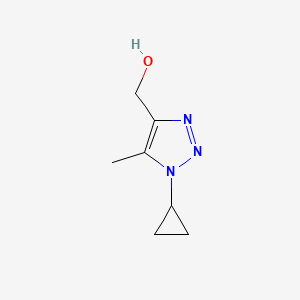
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
